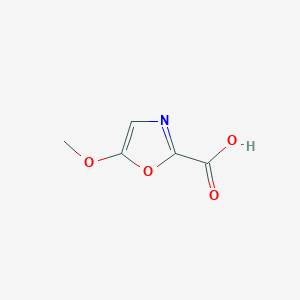

5-Methoxyoxazole-2-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxy-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQPUUJFEKIRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methoxyoxazole-2-carboxylic Acid: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides a detailed overview of the core physicochemical properties of 5-Methoxyoxazole-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document compiles available data on its fundamental chemical and physical characteristics and outlines standardized experimental protocols for their determination.

Core Physicochemical Properties

This compound, identified by the CAS Number 439109-82-7, possesses a molecular formula of C₅H₅NO₄ and a molecular weight of 143.10 g/mol .[1][2] A summary of its key physicochemical properties is presented in the table below. It is important to note that while some predicted values are available, experimental data for several parameters are not readily found in public databases.

| Property | Value | Data Type |

| Molecular Formula | C₅H₅NO₄ | N/A |

| Molecular Weight | 143.10 g/mol | Calculated |

| CAS Number | 439109-82-7 | N/A |

| Boiling Point | 318.4 ± 34.0 °C at 760 mmHg | Predicted[3][4] |

| Melting Point | Data not available | N/A |

| pKa | Data not available | N/A |

| logP (XlogP) | 0.5 | Predicted[4] |

| Solubility | Data not available | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols applicable to the characterization of this compound and similar small molecules.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a critical indicator of its purity. The capillary method is a widely used technique for this purpose.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known).

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-2°C).[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard and accurate method for its determination.[5][6]

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard pH buffers for calibration

Procedure:

-

Calibrate the pH meter using at least two standard buffer solutions.

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Add the standardized strong base titrant in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[5]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the classical and a widely accepted technique for its experimental determination, as outlined in OECD Guideline 107.[3]

Apparatus:

-

Separatory funnels or centrifuge tubes with stoppers

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary for phase separation)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol and water (or buffer) together for 24 hours and then allowing the layers to separate.

-

Prepare a stock solution of this compound in either the pre-saturated n-octanol or the aqueous phase. The concentration should be low enough to ensure it is below the solubility limit in both phases.

-

Add a known volume of the stock solution and a known volume of the other phase to a separatory funnel or centrifuge tube.

-

Stopper the vessel and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation may be used to facilitate this process.

-

Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences a drug's absorption and formulation. The shake-flask method is a reliable approach to determine thermodynamic solubility.

Apparatus:

-

Vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Filtration or centrifugation equipment to separate solid from the solution

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium (e.g., water or a specific pH buffer).

-

Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant and separate the dissolved compound from any remaining solid particles by filtration or centrifugation.

-

Dilute the clear solution as necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP Determination via Shake-Flask Method.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Technical Guide: Structure Elucidation of 5-Methoxyoxazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Methoxyoxazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, hypothetical structure elucidation based on predicted spectroscopic data, established analytical techniques, and known synthetic routes for similar oxazole derivatives. This guide serves as a practical framework for researchers engaged in the characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The oxazole ring is a key structural motif in various biologically active molecules. The presence of both a methoxy and a carboxylic acid group suggests that this compound may exhibit interesting chemical and pharmacological properties. Accurate structure elucidation is the cornerstone of understanding its reactivity, potential biological targets, and for its use in further chemical synthesis.

This guide will cover the predicted spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible synthetic pathway, and the logical workflow for confirming the structure of this compound.

Predicted Physicochemical Properties

A summary of the basic molecular properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄ | [Calculated] |

| Molecular Weight | 143.10 g/mol | [Calculated] |

| CAS Number | 439109-82-7 | [Vendor Information] |

| Predicted Boiling Point | 318.4 ± 34.0 °C | [Vendor Information] |

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted and expected spectroscopic data for this compound, which are crucial for its structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in a standard solvent like DMSO-d₆ would be expected to show three distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~7.0 | Singlet | 1H | H-4 (oxazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

The predicted ¹³C NMR spectrum would display five signals, corresponding to each of the unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~162 | C=O (carboxylic acid) |

| ~158 | C-5 (oxazole ring) |

| ~145 | C-2 (oxazole ring) |

| ~110 | C-4 (oxazole ring) |

| ~58 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic acid dimer) |

| 1700-1730 | Strong | C=O | Stretching (Carboxylic acid) |

| 1600-1650 | Medium | C=N | Stretching (Oxazole ring) |

| 1050-1250 | Strong | C-O | Stretching (Methoxy and ether-like in ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions.

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular ion) |

| 128 | [M - CH₃]⁺ |

| 98 | [M - COOH]⁺ |

| 70 | [M - COOH - CO]⁺ |

Proposed Synthesis and Experimental Protocols

As no specific synthesis for this compound is readily available in the literature, a plausible route is proposed based on established methods for oxazole synthesis. The Robinson-Gabriel synthesis provides a robust method for the formation of the oxazole ring.

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available methyl 2-amino-3-methoxypropanoate.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Acylation of Methyl 2-amino-3-methoxypropanoate

-

Dissolve methyl 2-amino-3-methoxypropanoate (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-acetamido-3-methoxypropanoate.

Step 2: Oxidation to the α-keto ester

-

Dissolve the product from Step 1 in a suitable solvent such as toluene.

-

Add an excess of an oxidizing agent, for example, activated manganese dioxide (MnO₂).

-

Reflux the mixture for 24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the oxidizing agent.

-

Wash the celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain methyl 2-acetamido-3-methoxy-3-oxopropanoate.

Step 3: Robinson-Gabriel Cyclodehydration

-

Treat the α-keto ester from Step 2 with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture gently to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield crude methyl 5-methoxyoxazole-2-carboxylate.

-

Purify the product by column chromatography.

Step 4: Hydrolysis to this compound

-

Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Structure Elucidation Workflow

The logical process for elucidating the structure of a novel compound like this compound involves a combination of spectroscopic techniques.

Caption: Logical workflow for structure elucidation.

Conclusion

While direct experimental data for this compound is not widely published, its structure can be confidently assigned through a combination of predictive spectroscopic methods and comparison with related known compounds. The methodologies and workflows presented in this guide provide a robust framework for the synthesis and characterization of this and other novel heterocyclic molecules, which is of significant value to the fields of organic synthesis and drug discovery. The proposed synthetic route offers a practical approach for obtaining this compound for further study.

Spectroscopic Analysis of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide

Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Methoxyoxazole-2-carboxylic acid (CAS No: 439109-82-7). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry, aiding in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are derived from the analysis of its chemical structure, including the effects of the methoxy, oxazole, and carboxylic acid functional groups, and by comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.0 - 6.8 | Singlet | 1H | Oxazole Ring Proton (C4-H) |

| ~3.9 - 3.7 | Singlet | 3H | Methoxy Group (-OCH₃) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 - 160 | Carboxylic Acid Carbonyl (C=O) |

| ~160 - 155 | Oxazole Ring Carbon (C5) |

| ~150 - 145 | Oxazole Ring Carbon (C2) |

| ~100 - 95 | Oxazole Ring Carbon (C4) |

| ~60 - 55 | Methoxy Carbon (-OCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid |

| 1650 - 1590 | Medium | C=N Stretch | Oxazole Ring |

| 1580 - 1450 | Medium | C=C Stretch | Oxazole Ring |

| 1300 - 1200 | Strong | C-O Stretch | Methoxy Group & Carboxylic Acid |

| 1100 - 1000 | Medium | C-O-C Stretch | Methoxy Ether |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 98 | [M - COOH]⁺ |

| 70 | [M - COOH - CO]⁺ |

Note: Fragmentation patterns can be complex and may vary depending on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

ESI : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.

-

EI : Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Dossier: 5-Methoxyoxazole-2-carboxylic Acid and Its Benzoxazole Analogue

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Chemical Identification and Properties

While a specific CAS number for 5-Methoxyoxazole-2-carboxylic acid could not be located, the key identifiers for its benzoxazole counterpart are well-documented.

Table 1: Chemical Identifiers and Molecular Formula

| Compound Name | CAS Number | Molecular Formula |

| 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | 49559-68-4[1] | C₉H₇NO₄[1][2] |

Table 2: Physicochemical Properties of 5-Methoxy-1,3-benzoxazole-2-carboxylic acid

| Property | Value |

| Molecular Weight | 193.16 g/mol [1] |

| Appearance | Solid[2] |

| InChI Key | SNQUKJWKYRHONV-UHFFFAOYSA-N[2] |

| SMILES | COC1=CC2=C(C=C1)OC(=N2)C(=O)O[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general methods for the synthesis of substituted oxazoles from carboxylic acids have been reported. One such method involves the reaction of a carboxylic acid with an isocyanoacetate in the presence of a triflylpyridinium reagent. This transformation proceeds through an in-situ generated acylpyridinium salt.

A plausible synthetic route for related oxazole compounds can be visualized as a two-step process. The initial step involves the activation of a carboxylic acid, which then reacts with a suitable isocyanide derivative to form the oxazole ring.

Figure 1. A generalized workflow for the synthesis of substituted oxazoles from carboxylic acids.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the oxazole and benzoxazole scaffolds are present in numerous biologically active molecules. For instance, other oxazole-containing compounds have been investigated for their roles as antitumor agents. The structural similarity to these compounds suggests that this compound and its derivatives could be of interest in drug discovery and development.

Conclusion

The requested compound, this compound, is not well-characterized in the scientific literature, with no readily available CAS number or detailed experimental data. However, the closely related compound, 5-Methoxy-1,3-benzoxazole-2-carboxylic acid, is well-documented. The information provided in this guide on the benzoxazole analogue can serve as a valuable starting point for researchers interested in the synthesis and potential applications of novel oxazole derivatives. Further research is required to synthesize and characterize this compound and to explore its physicochemical and biological properties.

References

Solubility profile of 5-Methoxyoxazole-2-carboxylic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-Methoxyoxazole-2-carboxylic acid and outlines detailed experimental protocols for its determination in common laboratory solvents. Given the importance of solubility in drug discovery and development, this document serves as a foundational resource for researchers working with this and similar chemical entities.

Introduction to this compound and its Solubility

This compound is a heterocyclic organic compound featuring an oxazole ring, a carboxylic acid group, and a methoxy group. The interplay of these functional groups dictates its physicochemical properties, most notably its solubility. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, suggesting pH-dependent aqueous solubility. The methoxy and oxazole groups contribute to the molecule's polarity. Understanding the solubility of this compound is crucial for various applications, including reaction chemistry, purification, formulation development, and assessing its potential as a bioactive agent. Poor solubility is a primary reason for the failure of promising drug candidates, making early and accurate solubility assessment a critical step in the research and development pipeline.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid group, capable of hydrogen bonding, suggests that this compound will exhibit some solubility in polar protic solvents. The solubility in aqueous solutions is expected to be significantly influenced by pH; in basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. As the carbon chain length of alcohols increases, the solubility of the compound is expected to decrease.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are capable of accepting hydrogen bonds and have a high dielectric constant, making them good solvents for a wide range of organic compounds. It is anticipated that this compound will show good solubility in polar aprotic solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the oxazole ring, this compound is expected to have very low solubility in nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method, which is considered the gold standard.[1] This protocol can be adapted for various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, methanol, ethanol, DMSO, acetonitrile, hexane)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical method.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25°C or 37°C).[1] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant and filter it through a syringe filter. Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.[1]

-

Sample Preparation for Analysis: Dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following table structure should be used to report the experimentally determined solubility data for clear and consistent presentation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis | Notes |

| Water | 25 | HPLC | ||

| pH 7.4 Phosphate Buffer | 37 | HPLC | Simulates physiological conditions | |

| Methanol | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Hexane | 25 | HPLC | ||

| Toluene | 25 | HPLC |

Workflow for Solubility Profile Determination

The following diagram illustrates the logical workflow for determining the solubility of a novel compound like this compound.

References

Theoretical Modeling and Computational Analysis of 5-Methoxyoxazole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling and computational analysis of 5-Methoxyoxazole-2-carboxylic acid. While direct experimental and extensive computational data for this specific molecule are limited in publicly accessible literature, this document establishes a robust framework for its analysis. By drawing parallels with closely related oxazole and benzoxazole derivatives, we outline the key physicochemical properties, propose detailed methodologies for its computational investigation, and discuss potential biological activities. This guide serves as a foundational resource for researchers and professionals in drug discovery and development, offering a paradigmatic approach to the characterization of novel small molecules. All quantitative data is presented in structured tables, and logical workflows are visualized using the DOT language.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of research in medicinal chemistry. This compound, with its unique substitution pattern, presents an intriguing candidate for further investigation. This guide outlines a systematic approach to its theoretical and computational characterization, providing a roadmap for future research and development.

Physicochemical Properties

A foundational aspect of any new chemical entity's profile is its fundamental physicochemical properties. For this compound, the following information has been compiled from available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₄ | [1][2] |

| Molecular Weight | 143.10 g/mol | [1][2] |

| CAS Number | 439109-82-7 | [1] |

| Boiling Point | 318.4 ± 34.0 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, dry and sealed | [1][2] |

Theoretical Modeling and Computational Chemistry

Due to the absence of specific published studies on this compound, we propose a computational workflow based on established methods for analogous compounds, such as 5-Benzoxazolecarboxylic acid and other heterocyclic carboxylic acids.[3][4]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.

3.1.1. Proposed Experimental Protocol: DFT Calculation

-

Software: Gaussian 16 or a similar quantum chemistry software package.[4]

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3]

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[3]

-

Geometry Optimization: The molecular structure of this compound will be optimized to its lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies will be calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Calculation of Electronic Properties: Key electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO), global reactivity descriptors, and Molecular Electrostatic Potential (MEP) will be calculated.[3]

3.1.2. Predicted Data from DFT (Hypothetical)

The following table presents hypothetical data that would be obtained from the proposed DFT calculations, with values informed by studies on similar molecules.

| Parameter | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | ~5-6 eV | Indicates electronic stability and low reactivity. |

| Dipole Moment | ~2-4 Debye | Reflects the molecule's polarity. |

| MEP Analysis | Negative potential around carboxylic oxygen and oxazole nitrogen atoms. | Identifies sites for electrophilic attack and hydrogen bonding. |

| Vibrational Frequencies | C=O stretch (~1700-1750 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹) | Allows for comparison with experimental IR spectra. |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

3.2.1. Proposed Experimental Protocol: Molecular Docking

-

Target Selection: Based on the activities of similar oxazole derivatives, potential biological targets could include cyclooxygenase (COX) enzymes, Janus kinase 2 (JAK2), or various bacterial enzymes.

-

Software: AutoDock Vina, GOLD Suite, or similar docking software.

-

Ligand Preparation: The 3D structure of this compound, optimized by DFT, will be prepared by adding polar hydrogens and assigning appropriate charges.

-

Receptor Preparation: The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens and charges will be added.

-

Docking Simulation: The ligand will be docked into the active site of the receptor, and the binding affinity and interactions will be analyzed.

Potential Biological Activity and Signaling Pathways

Based on the known biological activities of structurally related oxazole and isoxazole derivatives, this compound could potentially be investigated for several therapeutic areas.

Anti-inflammatory Activity

Many oxazole and isoxazole derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Caption: Potential anti-inflammatory signaling pathway.

Anticancer Activity

Certain heterocyclic compounds have been shown to target signaling pathways involved in cancer progression, such as the JAK-STAT pathway.

Caption: Potential anticancer signaling pathway.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Caption: Proposed experimental and computational workflow.

Conclusion

While specific research on this compound is not yet prevalent, this technical guide provides a comprehensive framework for its theoretical and computational analysis. By leveraging established methodologies and drawing parallels with structurally similar compounds, researchers can efficiently characterize this molecule's physicochemical properties, predict its biological activities, and identify potential therapeutic applications. The workflows and protocols outlined herein are intended to serve as a valuable resource for the scientific and drug development communities, facilitating further investigation into this promising chemical entity.

References

The Discovery and Therapeutic Potential of Substituted Oxazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted oxazole carboxylic acids represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of this important scaffold. We delve into detailed experimental protocols for their synthesis, explore their mechanisms of action in key signaling pathways, and present a structured summary of their quantitative biological data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the oxazole core.

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in drug discovery. The incorporation of a carboxylic acid moiety, along with other substituents, on the oxazole ring gives rise to a class of compounds with diverse pharmacological properties. These substituted oxazole carboxylic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory, anti-diabetic, and antimicrobial agents.[1] Their biological activity is often attributed to their ability to mimic endogenous ligands and interact with specific biological targets, such as enzymes and nuclear receptors.

Synthesis of Substituted Oxazole Carboxylic Acids

Several synthetic strategies have been developed for the efficient construction of the substituted oxazole carboxylic acid core. Two of the most prominent methods are the direct synthesis from carboxylic acids and the Van Leusen oxazole synthesis.

Direct Synthesis from Carboxylic Acids

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, employing a stable triflylpyridinium reagent. This approach offers a broad substrate scope and good functional group tolerance.[2]

Experimental Protocol: General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids

-

To a screw-capped vial equipped with a Teflon-coated magnetic stir bar, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, 0.1 M).

-

Stir the mixture under a dry nitrogen atmosphere.

-

Add DMAP-Tf (1.3 equiv) to the mixture and continue stirring for 5 minutes at room temperature until all solids dissolve.

-

Add the corresponding isocyanide (1.2 equiv) to the reaction mixture.

-

Place the vial in a preheated oil bath at 40°C and stir for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classical and versatile method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction proceeds via a [3+2] cycloaddition mechanism.[3]

Experimental Protocol: Van Leusen Reaction for 5-Substituted Oxazoles

-

Suspend potassium carbonate (K2CO3, 2.5 equiv) in methanol (0.1 M) in a suitable reaction vessel.

-

Add the aldehyde (1.0 equiv) and tosylmethyl isocyanide (TosMIC, 1.1 equiv) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the 5-substituted oxazole.

Biological Activities and Mechanisms of Action

Substituted oxazole carboxylic acids have demonstrated significant potential in modulating key biological pathways implicated in various diseases.

Phosphodiesterase 4 (PDE4) Inhibition

Certain substituted oxazole carboxylic acids have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the suppression of inflammatory responses. This mechanism makes them attractive candidates for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6]

Signaling Pathway of PDE4 Inhibition

Caption: PDE4 Inhibition Pathway

Experimental Protocol: In Vitro PDE4B Inhibition Assay

-

Perform the assay in a 96-well plate format.

-

Prepare a reaction mixture containing human recombinant PDE4B enzyme, the test compound (substituted oxazole carboxylic acid) at various concentrations, and a fluorescently labeled cAMP substrate in an appropriate assay buffer.

-

Initiate the enzymatic reaction and incubate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence intensity using a suitable plate reader.

-

Calculate the percent inhibition of PDE4B activity for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A number of substituted oxazole carboxylic acid derivatives have been identified as dual agonists of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[7][8] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Dual agonism of PPARα and PPARγ offers a promising therapeutic strategy for the treatment of type 2 diabetes and dyslipidemia.[9]

Signaling Pathway of PPARα/γ Agonism

Caption: PPARα/γ Agonism Pathway

Experimental Protocol: PPARα/γ Transactivation Assay

-

Culture a suitable cell line (e.g., HEK293T) in 96-well plates.

-

Co-transfect the cells with expression vectors for the PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 response element upstream of a luciferase gene.

-

After transfection, treat the cells with varying concentrations of the test compounds (substituted oxazole carboxylic acids).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the fold activation of PPARα or PPARγ for each compound concentration and determine the EC50 value (the concentration required to elicit a half-maximal response).

Antimicrobial Activity

Substituted oxazole carboxylic acids have also demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The exact mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of essential cellular processes in microorganisms.

Experimental Protocol: Broth Microdilution Antimicrobial Susceptibility Testing

-

Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative substituted oxazole carboxylic acids.

Table 1: PDE4 Inhibitory Activity of Substituted Oxazole Carboxylic Acids

| Compound ID | Substitution Pattern | PDE4B IC50 (µM) | Reference |

| 1 | 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylic acid | 1.4 | [5] |

| 2 | 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylic acid | 2.8 | [4] |

| 3 | 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid | 9.6 | [4] |

Table 2: PPARα/γ Agonist Activity of Substituted Oxazole Carboxylic Acids

| Compound ID | Substitution Pattern | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |

| 4 | 2-methyl-5-[4-(5-methyl-2-p-tolyloxazol-4-ylmethoxy)benzyl]-1,3-dioxane-2-carboxylic acid | 15 | 5 | [7] |

| 5 | 2-ethoxy-3-[4-(5-methyl-2-phenyloxazol-4-ylmethoxy)phenyl]propanoic acid | 8 | 3 | [8] |

Table 3: Antimicrobial Activity of Substituted Oxazole Carboxylic Acids

| Compound ID | Substitution Pattern | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 6 | 2-(4-chlorophenyl)-5-(thiophen-2-yl)oxazole-4-carboxylic acid | 16 | 32 | 8 | [1] |

| 7 | 5-(furan-2-yl)-2-phenyloxazole-4-carboxylic acid | 32 | 64 | 16 | [1] |

Experimental Workflow

The discovery and development of novel substituted oxazole carboxylic acids typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental Workflow for Synthesis and Screening

Caption: Drug Discovery Workflow

Conclusion

Substituted oxazole carboxylic acids have emerged as a highly promising class of compounds with significant therapeutic potential. Their synthetic accessibility, coupled with their diverse biological activities, makes them attractive scaffolds for the development of novel drugs targeting a range of diseases. This technical guide has provided a comprehensive overview of the key aspects of their discovery and development, from detailed synthetic and biological protocols to an understanding of their mechanisms of action. The structured presentation of quantitative data and the visualization of key pathways and workflows are intended to facilitate further research and innovation in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of substituted oxazole carboxylic acids is likely to lead to the discovery of new and improved therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of new 1,2,4-oxadiazole based trans- acrylic acid derivatives as potential PPAR-alpha/gamma dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Biological relevance of the oxazole scaffold in chemical research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[3][4][5][6] This technical guide provides a comprehensive overview of the biological relevance of the oxazole core, detailing its presence in natural products, its wide-ranging pharmacological activities, and the molecular mechanisms that underpin its therapeutic effects.

The Oxazole Motif in Nature and Medicine

The oxazole ring is a recurring motif in a variety of natural products, many of which are derived from marine organisms and microorganisms.[7][8][9] These natural compounds often exhibit potent biological activities, which has inspired the synthesis of a vast library of oxazole-containing derivatives.[10][11] The versatility of the oxazole scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[2][12][13]

Pharmacological Landscape of Oxazole Derivatives

The inherent ability of the oxazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a wide array of enzymes and receptors.[1][12] This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities.

Anticancer Activity

The development of oxazole-based anticancer agents is a particularly active area of research.[14][15][16][17][18] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.[10][11]

-

Tubulin Polymerization Inhibition: A significant number of oxazole derivatives exert their anticancer effects by interfering with microtubule dynamics.[19][20] They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[21][22][23]

-

STAT3 Signaling Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer, promoting cell survival and proliferation.[1][24] Certain oxazole-based compounds have been designed to specifically inhibit the STAT3 signaling pathway, offering a targeted approach to cancer therapy.[8][9][25]

-

Kinase Inhibition: Many oxazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.[10][26]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazolo[5,4-d]pyrimidines | HT29 (Colon Adenocarcinoma) | 58.44 - 224.32 | [7] |

| 1,3,4-Oxadiazole Conjugated Indazoles | Lung Cancer Cells | 4.8 - 5.1 | [25] |

| 4-(Trifluoromethyl)isoxazoles | MCF-7 (Breast Cancer) | 2.63 | [3] |

| 1,3-Oxazole Derivatives | Hep-2 (Laryngeal Carcinoma) | 60.2 | [20] |

| 1,3,4-Oxadiazole Derivatives | HepG2 (Hepatocellular Carcinoma) | 7.21 - 8.54 | [6] |

| 1,3,4-Oxadiazole Derivatives | SW1116 (Colon Cancer) | 2.46 - 5.06 | [6] |

| 1,3,4-Oxadiazole-Quinoline Conjugates | HepG2 (Hepatocellular Carcinoma) | 0.8 - 1.2 | [6] |

| 1,3,4-Oxadiazole Derivatives | SGC-7901 (Gastric Cancer) | 1.61 - 2.56 (µg/mL) | [6] |

Antimicrobial Activity

Oxazole-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][13][18][27][28][29][30]

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 1,3-Oxazole Derivatives | S. epidermidis 756 | 56.2 | [2] |

| 1,3-Oxazole Derivatives | P. aeruginosa ATCC 27853 | 14 | [2] |

| 1,3-Oxazole Derivatives | C. albicans 128 | 14 | [2] |

| 1,3-Oxazole Derivatives | E. coli ATCC 25922 | 28.1 | [2] |

| 1,3-Oxazole Derivatives | B. subtilis ATCC 6683 | 56.2 | [2] |

| Substituted Oxazole Derivatives | M. tuberculosis H37Rv | 6.25 | [27] |

| Substituted Oxazole Derivatives | Rifampicin-resistant M. tuberculosis | 1.56 | [27] |

| Substituted Oxazole Derivatives | Isoniazid-resistant M. tuberculosis | 3.12 | [27] |

Anti-inflammatory Activity

The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-known example of a clinically used oxazole derivative.[5][31] Its anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation.[31]

Antidiabetic Activity

Recent studies have highlighted the potential of oxazole derivatives as antidiabetic agents.[32][33] Certain oxazolone derivatives have been shown to exhibit significant hypoglycemic activity in animal models of diabetes.[32][34][35][36] One study reported that a 4-arylidine 2-[4-methoxy phenyl] oxazol-5-one derivative showed a 64.36% reduction in blood glucose levels in diabetic rats at a dose of 50 mg/kg.[32]

Experimental Protocols

General Synthesis of 2,4,5-Trisubstituted Oxazoles

A common and versatile method for the synthesis of the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. The following is a general procedure for the synthesis of 2-aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles:

Step 1: Synthesis of N-((1-Arylsulfonyl)-2,2-dichlorovinyl)amides. To a solution of the appropriate N-(2,2-dichlorovinyl)amide in a suitable solvent, add the corresponding arylsulfinic acid sodium salt. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Aryl-4-arylsulfonyl-5-substituted-1,3-oxazoles. The N-((1-Arylsulfonyl)-2,2-dichlorovinyl)amide is reacted with a nucleophile (e.g., a thiol) in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF). The reaction mixture is stirred at room temperature or heated as required. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.[15]

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the potential of oxazole derivatives as anticancer agents targeting microtubule dynamics.[19][37]

Materials:

-

Tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Test compounds (oxazole derivatives) dissolved in DMSO

-

Positive control (e.g., Paclitaxel) and negative control (DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

A reaction mixture containing tubulin in polymerization buffer and GTP is prepared.

-

The test compound at various concentrations is added to the reaction mixture.

-

The polymerization of tubulin is initiated by incubating the mixture at 37°C.

-

The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[19]

Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway Inhibition by Oxazole Derivatives

Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.

Experimental Workflow for Anticancer Screening of Oxazole Derivatives

Caption: A general experimental workflow for the discovery of anticancer oxazole derivatives.

Mechanism of Tubulin Polymerization Inhibition

Caption: Mechanism of action of oxazole-based tubulin polymerization inhibitors.

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry. The diverse pharmacological activities, including potent anticancer and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. Future research will likely focus on the development of more selective and potent oxazole derivatives, the exploration of novel biological targets, and the optimization of pharmacokinetic properties to enhance clinical efficacy and minimize adverse effects. The continued investigation of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

- 1. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN102552464B - Oxaprozin and preparation technology thereof - Google Patents [patents.google.com]

- 13. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. ijrpr.com [ijrpr.com]

- 17. benthamscience.com [benthamscience.com]

- 18. cbijournal.com [cbijournal.com]

- 19. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. iajps.com [iajps.com]

- 29. researchgate.net [researchgate.net]

- 30. medicopublication.com [medicopublication.com]

- 31. Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology | BIOREpository [biore.bio.bg.ac.rs]

- 32. ias.ac.in [ias.ac.in]

- 33. researchgate.net [researchgate.net]

- 34. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. [PDF] Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats | Semantic Scholar [semanticscholar.org]

- 37. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Purity and Characterization of 5-Methoxyoxazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the standards and methodologies for determining the purity and characterizing the structure of 5-Methoxyoxazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery.

Introduction

This compound (CAS No: 439109-82-7) is a member of the oxazole class of heterocyclic compounds. Oxazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise characterization and stringent purity control of this molecule are critical for its application in research and development, ensuring reproducibility of experimental results and compliance with regulatory standards for drug development.

Physicochemical Properties and Purity Standards

The fundamental properties of this compound are summarized below. Purity standards for research-grade and GMP (Good Manufacturing Practice) grade material are proposed based on typical requirements for small molecule intermediates in the pharmaceutical industry.

| Property | Value | Typical Specification (Research Grade) | Typical Specification (GMP Grade) |

| CAS Number | 439109-82-7 | N/A | N/A |

| Molecular Formula | C₅H₅NO₄ | N/A | N/A |

| Molecular Weight | 143.10 g/mol | N/A | N/A |

| Appearance | White to off-white solid | Conforms to standard | Conforms to standard |

| Purity (by HPLC) | Not specified in literature | ≥ 95% | ≥ 99.0% |

| Identity | Conforms to structure (by ¹H NMR, MS) | Conforms | Conforms |

| Melting Point (°C) | Not specified in literature | Report value | Report value |

| Solubility | Soluble in DMSO, Methanol (Slightly) | Report value | Report value |

| Residual Solvents | Not applicable | As per ICH Q3C | As per ICH Q3C |

| Heavy Metals | Not applicable | ≤ 20 ppm | ≤ 10 ppm |

Analytical Characterization: Experimental Protocols

Detailed analytical methods are essential for the comprehensive characterization of this compound. The following protocols are representative and may require optimization for specific instrumentation and sample matrices.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a standard method for assessing the purity of small organic molecules like carboxylic acids.

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Procedure : Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are crucial for confirming the chemical structure.

-

Instrumentation : A 400 MHz or higher NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR : Acquire a standard proton spectrum. Expected signals would include a singlet for the methoxy group protons, a singlet for the oxazole ring proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the carbonyl carbon, the oxazole ring carbons, and the methoxy carbon. The carboxyl carbon typically appears in the 165-185 ppm range.[2]

3.3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight and can provide fragmentation information for structural confirmation.

-

Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

-

Mode : ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective, detecting the [M-H]⁻ ion.

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Procedure : Infuse the sample solution into the ESI source. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion or a common adduct. Fragmentation patterns of oxazoles can be complex but often involve cleavage of the ring.

Visualization of Methodologies and Biological Context

4.1. Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the complete characterization of a new batch of this compound.

Caption: A logical workflow for the comprehensive characterization of this compound.

4.2. Representative Signaling Pathway for Oxazole Derivatives

While the specific biological targets of this compound are not yet fully elucidated, many oxazole-containing compounds are known to act as inhibitors of key signaling proteins in cancer pathways.[3] The following diagram illustrates a hypothetical mechanism of action where an oxazole derivative inhibits a protein kinase, a common target for this class of compounds.

Caption: A representative signaling pathway illustrating the potential inhibitory action of an oxazole derivative.

Conclusion

The purity and structural integrity of this compound are paramount for its successful application in scientific research and drug development. The methodologies outlined in this guide provide a robust framework for its characterization. Adherence to these standards will ensure the quality and reliability of this important chemical entity. Researchers should note that the provided protocols are illustrative and may need to be adapted and validated for their specific laboratory conditions and instrumentation.

References

Potential Biological Targets of 5-Methoxyoxazole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyoxazole-2-carboxylic acid is a heterocyclic organic compound belonging to the oxazole family. While direct biological targets of this specific molecule are not extensively documented in publicly available literature, the broader class of oxazole- and isoxazole-containing carboxylic acids has demonstrated a wide range of pharmacological activities. This technical guide consolidates available information on the potential biological targets of this compound by examining the activities of structurally related compounds. The information presented herein is intended to guide future research and drug discovery efforts centered on this chemical scaffold.

Oxazole derivatives are known to possess a diverse array of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. The substitution pattern on the oxazole ring plays a crucial role in defining the compound's biological effects. This guide will focus on two prominent areas where oxazole carboxylic acid derivatives have shown significant potential: as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and as Serotonin 5-HT3 receptor modulators.

Potential Biological Targets

Based on the analysis of structurally similar compounds, two primary potential biological target families have been identified for this compound and its derivatives:

-

Peroxisome Proliferator-Activated Receptors (PPARs)

-

Serotonin 5-HT3 Receptors

Additionally, the oxazole scaffold has been associated with broad antimicrobial and anticancer activities, suggesting other potential, less-defined targets within these domains.

Peroxisome Proliferator-Activated Receptors (PPARs)

A significant area of interest for oxazole carboxylic acid derivatives is their activity as dual agonists for PPARα and PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.

Supporting Evidence

A study by Pingali et al. (2008) described the development of novel 1,3-dioxane carboxylic acid derivatives containing a substituted oxazole moiety as potent PPARα/γ dual agonists. While not a direct analog of this compound, the lead compound from this study, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid (13b) , demonstrates that the oxazole core is a viable scaffold for achieving this dual activity. The structural similarity lies in the presence of a substituted oxazole carboxylic acid pharmacophore.

Quantitative Data

The following table summarizes the in vitro activity of the lead compound from the aforementioned study.

| Compound | Target | EC50 (nM) |

| 13b | hPPARα | 15 |

| hPPARγ | 5 |

Data extracted from Pingali et al., 2008.

Signaling Pathway

Caption: PPAR Signaling Pathway Activation by an Oxazole Derivative.

Experimental Protocol: In Vitro PPAR Transactivation Assay

This protocol is a generalized representation based on common methodologies for assessing PPAR agonism.

Objective: To determine the ability of a test compound to activate PPARα and PPARγ.

Materials:

-

HEK293T cells

-

Expression plasmids for chimeric human PPARα-Gal4 and PPARγ-Gal4

-

Reporter plasmid pGL4.35 with 9x Gal4 UAS-luciferase

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS

-

Test compound (this compound or derivative)

-

Reference agonists (e.g., Fenofibric acid for PPARα, Pioglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Workflow:

Caption: Workflow for PPAR Transactivation Assay.

Procedure:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the appropriate PPAR-Gal4 expression plasmid and the Gal4-luciferase reporter plasmid.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound or a reference agonist.

-

Incubation: The cells are incubated for an additional 24 hours to allow for gene transcription and protein expression.

-

Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence, which is proportional to the level of gene transcription, is measured using a luminometer.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Serotonin 5-HT3 Receptors

The oxazole and benzoxazole scaffolds have been identified in compounds acting as antagonists and partial agonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, gut motility, and anxiety.

Supporting Evidence

While direct evidence for this compound is lacking, studies on related benzoxazole derivatives suggest the potential for this scaffold to interact with 5-HT3 receptors. For example, a series of 2-substituted benzoxazole carboxamides have been reported as potent 5-HT3 receptor antagonists. Although the benzoxazole ring system differs from the simple oxazole, the presence of the oxazole core is a key structural feature.

Quantitative Data

As no direct data is available for this compound, this section remains to be populated pending future research.

Signaling Pathway

Caption: Postulated 5-HT3 Receptor Antagonism by an Oxazole Derivative.

Experimental Protocol: 5-HT3 Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the affinity of a test compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]Granisetron)

-

Test compound (this compound or derivative)

-

Reference antagonist (e.g., Ondansetron)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Workflow:

Caption: Workflow for 5-HT3 Receptor Binding Assay.

Procedure:

-

Incubation: Receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated in the assay buffer.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Broader Antimicrobial and Anticancer Potential

A comprehensive review by Sonawane et al. (2019) highlights that the oxazole nucleus is a constituent of numerous compounds with a wide spectrum of biological activities, including:

-

Antimicrobial: Against various bacterial and fungal strains.

-

Anticancer: Exhibiting cytotoxicity against several cancer cell lines.